N-{[4-(Hydroxymethyl)phenyl]methyl}methanesulfonamide (CAS 152122-39-9): A Comprehensive Technical Guide for Drug Development and Synthetic Applications
N-{[4-(Hydroxymethyl)phenyl]methyl}methanesulfonamide (CAS 152122-39-9): A Comprehensive Technical Guide for Drug Development and Synthetic Applications
Executive Summary
In modern drug discovery and advanced organic synthesis, bifunctional building blocks are critical for the rapid assembly of complex molecular architectures. N-{[4-(Hydroxymethyl)phenyl]methyl}methanesulfonamide (CAS 152122-39-9) is a highly versatile scaffold featuring orthogonal reactive sites: a primary benzylic alcohol and a secondary methanesulfonamide. This unique structural duality allows for selective modifications without the need for exhaustive protecting-group strategies. As a Senior Application Scientist, I have designed this whitepaper to provide researchers with a deep mechanistic understanding of this compound, alongside field-proven, self-validating protocols for its application in medicinal chemistry.
Physicochemical Profiling
Understanding the physicochemical properties of a building block is the first step in predicting its pharmacokinetic behavior and chemical reactivity. The presence of both hydrogen bond donors and acceptors makes this compound highly interactive within biological matrices, while its low molecular weight ensures high ligand efficiency.
| Property | Value |
| IUPAC Name | N-{[4-(Hydroxymethyl)phenyl]methyl}methanesulfonamide |
| CAS Number | 152122-39-9 |
| Molecular Formula | C9H13NO3S |
| Molecular Weight | 215.27 g/mol |
| Hydrogen Bond Donors | 2 (-OH, -NH-) |
| Hydrogen Bond Acceptors | 3 (O from -OH, O2 from -SO2-) |
| Rotatable Bonds | 4 |
| Topological Polar Surface Area (TPSA) | ~66.4 Ų |
Data extrapolated from structural analogs such as [1] and [2].
Chemical Reactivity & Mechanistic Pathways
The strategic value of CAS 152122-39-9 lies in the thermodynamic and kinetic differences between its two functional groups. The chemoselectivity of any downstream reaction is governed by the distinct pKa values of the reactive protons: the benzylic alcohol (pKa ~15) and the methanesulfonamide (pKa ~10).
By exploiting this pKa differential, scientists can drive orthogonal synthetic pathways:
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Chemoselective Oxidation : The benzylic alcohol can be oxidized to an aldehyde using mild hypervalent iodine reagents. This avoids the oxidative cleavage of the sulfonamide nitrogen, a common side reaction when using harsh chromium-based oxidants [4].
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Selective N-Alkylation : The sulfonamide proton is significantly more acidic. Employing a mild inorganic base selectively deprotonates the nitrogen, generating a nucleophilic sulfonamide anion while leaving the benzylic alcohol intact [3].
Figure 1: Orthogonal synthetic pathways for CAS 152122-39-9 highlighting chemoselective reactions.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following methodologies are designed as self-validating systems. Each protocol includes built-in analytical checkpoints to confirm causality and reaction success.
Protocol A: Chemoselective Oxidation to N-(4-formylbenzyl)methanesulfonamide
Causality & Rationale: Dess-Martin Periodinane (DMP) is selected over Swern or Jones oxidations because it operates under mild, neutral conditions at room temperature. This prevents the competitive over-oxidation to a carboxylic acid and mitigates any acid-catalyzed degradation of the sulfonamide linkage [4].
Step-by-Step Methodology:
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Preparation: In an oven-dried round-bottom flask under an argon atmosphere, dissolve 1.0 equivalent (eq) of CAS 152122-39-9 in anhydrous dichloromethane (CH2Cl2) to achieve a 0.2 M concentration. Note: Anhydrous conditions are critical to prevent the hydrolysis of the hypervalent iodine intermediate.
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Oxidation: Cool the solution to 0 °C using an ice bath. Add 1.1 eq of DMP portion-wise over 5 minutes to control the mild exotherm.
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Propagation: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2 hours.
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Self-Validation Checkpoint: Pull a 10 µL aliquot and analyze via TLC (Hexanes/EtOAc 1:1). The reaction is complete when the starting material (lower Rf) is fully consumed, replaced by a single UV-active spot (higher Rf).
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Quenching & Workup: Dilute the mixture with diethyl ether and quench with an equal volume of saturated aqueous NaHCO3 and 10% Na2S2O3. Stir vigorously for 15 minutes until the organic layer is clear (indicating the destruction of excess oxidant).
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Isolation: Extract the aqueous layer with CH2Cl2 (3x). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate in vacuo.
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Final Validation: 1H NMR (CDCl3) must show the disappearance of the benzylic -CH2OH protons (~4.6 ppm) and the emergence of a sharp aldehyde singlet (~9.9 ppm).
Protocol B: Selective N-Alkylation of the Methanesulfonamide
Causality & Rationale: Potassium carbonate (K2CO3) in N,N-dimethylformamide (DMF) provides a specific basicity window. It is strong enough to deprotonate the sulfonamide (pKa ~10) but too weak to deprotonate the primary alcohol (pKa ~15). This thermodynamic control ensures exclusive N-alkylation without competitive O-alkylation [3].
Step-by-Step Methodology:
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Deprotonation: Dissolve 1.0 eq of CAS 152122-39-9 in anhydrous DMF (0.5 M). Add 1.5 eq of finely powdered, anhydrous K2CO3. Stir at room temperature for 30 minutes to ensure complete generation of the sulfonamide anion.
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Alkylation: Add 1.1 eq of the desired alkyl halide (e.g., benzyl bromide) dropwise via syringe.
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Propagation: Heat the reaction mixture to 60 °C and stir for 4–6 hours.
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Self-Validation Checkpoint: Analyze the reaction via LC-MS. The chromatogram should indicate a mass shift corresponding to the exact mass of the added alkyl group. The strict absence of a dialkylated mass peak confirms the chemoselectivity of the K2CO3-mediated deprotonation.
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Workup: Cool the mixture to room temperature and quench with distilled water. Extract the aqueous phase with ethyl acetate (3x).
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Purification: Wash the combined organic layers extensively with water (to remove DMF) and brine. Dry over MgSO4, concentrate, and purify via flash column chromatography.
Applications in Medicinal Chemistry
The methanesulfonamide moiety is a privileged pharmacophore in drug design. It frequently serves as a bioisostere for carboxylic acids and peptide bonds due to its tetrahedral geometry and strong hydrogen-bonding capabilities.
When utilizing CAS 152122-39-9, researchers gain a pre-assembled benzylic spacer that provides optimal conformational flexibility. This specific topology is highly sought after in the development of:
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Carbonic Anhydrase Inhibitors: Where the sulfonamide acts as a zinc-binding group within the enzyme's active site.
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Protease Inhibitors: Where the sulfonamide mimics the transition state of peptide cleavage, and the hydroxymethyl group serves as an anchor for further vector growth into adjacent binding pockets.
By mastering the orthogonal reactivity of this compound, drug development professionals can rapidly generate diverse libraries of sulfonamide-based therapeutics with highly tuned ADME (Absorption, Distribution, Metabolism, and Excretion) properties.
References
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PubChem. "N-benzylmethanesulfonamide | C8H11NO2S | CID 235490". National Center for Biotechnology Information. URL:[Link]
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PubChem. "4-(Hydroxymethyl)benzenesulfonamide | C7H9NO3S | CID 10081162". National Center for Biotechnology Information. URL:[Link]
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ACS Publications. "Manganese-Catalyzed N-Alkylation of Sulfonamides Using Alcohols". Journal of Organic Chemistry. URL:[Link]
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RSC Publishing. "A sustainable protocol for selective alcohols oxidation". RSC Advances. URL:[Link]
